3-bromo-N-[2-[(3-bromo-4-methoxybenzoyl)amino]cyclohexyl]-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-[2-[(3-bromo-4-methoxybenzoyl)amino]cyclohexyl]-4-methoxybenzamide is a complex organic compound with a molecular formula of C22H24Br2N2O4 and a molecular weight of 540.24496 . This compound is characterized by the presence of bromine atoms, methoxy groups, and a benzamide structure, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 3-bromo-N-[2-[(3-bromo-4-methoxybenzoyl)amino]cyclohexyl]-4-methoxybenzamide involves multiple steps. One common synthetic route includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated and scalable processes.
Analyse Chemischer Reaktionen
3-bromo-N-[2-[(3-bromo-4-methoxybenzoyl)amino]cyclohexyl]-4-methoxybenzamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-[2-[(3-bromo-4-methoxybenzoyl)amino]cyclohexyl]-4-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-bromo-N-[2-[(3-bromo-4-methoxybenzoyl)amino]cyclohexyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The bromine atoms and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-bromo-N-[2-[(3-bromo-4-methoxybenzoyl)amino]cyclohexyl]-4-methoxybenzamide include:
3-bromo-N-{2-[(3-bromo-4-methoxybenzoyl)amino]-1-methylethyl}-4-methoxybenzamide: This compound has a similar structure but with a different substituent on the cyclohexyl ring.
3-(Bromomethyl)benzonitrile: This compound shares the bromine and aromatic ring but differs in its functional groups and overall structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C22H24Br2N2O4 |
---|---|
Molekulargewicht |
540.2 g/mol |
IUPAC-Name |
3-bromo-N-[2-[(3-bromo-4-methoxybenzoyl)amino]cyclohexyl]-4-methoxybenzamide |
InChI |
InChI=1S/C22H24Br2N2O4/c1-29-19-9-7-13(11-15(19)23)21(27)25-17-5-3-4-6-18(17)26-22(28)14-8-10-20(30-2)16(24)12-14/h7-12,17-18H,3-6H2,1-2H3,(H,25,27)(H,26,28) |
InChI-Schlüssel |
BNZAIEBXPAQRIX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CCCCC2NC(=O)C3=CC(=C(C=C3)OC)Br)Br |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CCCCC2NC(=O)C3=CC(=C(C=C3)OC)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.